molecular formula C14H18O5 B560746 dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate CAS No. 19930-87-1

dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate

Cat. No.: B560746
CAS No.: 19930-87-1
M. Wt: 266.293
InChI Key: IDSQKOYZNPIDJY-NYHSCFHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate is a chemical compound with a unique adamantane core structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate typically involves the esterification of the corresponding dicarboxylic acid. One common method is the reaction of 4-oxoadamantane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction yields the dimethyl ester as the primary product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-oxoadamantane-1,3-dicarboxylic acid.

    Reduction: Formation of dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In drug design, the adamantane core provides a stable and rigid framework that can enhance the binding affinity and specificity of the compound to its target .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate: Similar structure but with a hydroxyl group instead of a ketone.

    Dimethyl (1R,3R,5R,7S)-4-aminoadamantane-1,3-dicarboxylate: Contains an amino group instead of a ketone.

Uniqueness

Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate is unique due to its combination of ester and ketone functionalities, which provide a versatile platform for chemical modifications and applications in various fields .

Properties

CAS No.

19930-87-1

Molecular Formula

C14H18O5

Molecular Weight

266.293

IUPAC Name

dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate

InChI

InChI=1S/C14H18O5/c1-18-11(16)13-4-8-3-9(6-13)10(15)14(5-8,7-13)12(17)19-2/h8-9H,3-7H2,1-2H3/t8-,9+,13+,14+/m0/s1

InChI Key

IDSQKOYZNPIDJY-NYHSCFHFSA-N

SMILES

COC(=O)C12CC3CC(C1)C(=O)C(C3)(C2)C(=O)OC

Synonyms

4-Oxo-1,3-adamantanedicarboxylic acid dimethyl ester

Origin of Product

United States

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